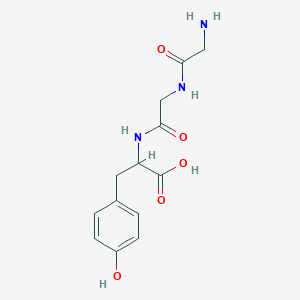

Glycylglycyl-L-tyrosine

Descripción general

Descripción

Glycylglycyl-L-tyrosine is a compound that shows ACE-inhibitory activity, with an IC50 of 1.3 µmol/L . It is a white to off-white solid and its molecular formula is C13H17N3O5 . It is soluble in DMSO (Slightly, Heated), Water (Slightly, Heated) .

Synthesis Analysis

The synthesis of Glycylglycyl-L-tyrosine involves complex chemical reactions. The process of synthesis analysis and pathway design has been transformed from a complex problem to a regular process of structural simplification . Programs like ARChem Route Designer replaced hand-coded reaction modes with automatically-extracted rules .Molecular Structure Analysis

The molecular structure of Glycylglycyl-L-tyrosine is complex and involves several components. The molecular formula is C13H17N3O5 and the InChI key is INLIXXRWNUKVCF-JTQLQIEISA-N . The structure of the molecule has been optimized by DFT computations on the B3LYP/TZVPP level .Chemical Reactions Analysis

Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . The response is linear for tyrosine from 5 to 100 μM, and the detection limit (LOD) is 2.74 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of Glycylglycyl-L-tyrosine include a melting point of >200°C (dec.) and a density of 1.381 g/cm3 . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación

Complex Formation and Thermodynamics

Glycylglycyl-L-tyrosine has been used in the study of complex formation thermodynamics in the copper(II) – glycylglycyl-l-tyrosine (GGY∙H) and copper(II) – glycylglycyl-l-tyrosine – l/d-histidine (HisH) systems . This research has led to the discovery of five homoligand and six heteroligand complexes .

Substitution Reaction Kinetics

The kinetics of glycylglycyl-l-tyrosine substitution by l/d-histidine has been investigated using stopped-flow technique with spectrophotometric detection . A three-step scheme of the ligand replacement was proposed .

Stereoselective Effects

Research has revealed a stereoselective effect in the formation of Cu (GGY) (His) form having higher stability of complex with l-histidine relative to d-histidine . This was explained in terms of trans-influence and π-π-stacking interactions .

Biocatalytic Derivatization

Glycylglycyl-L-tyrosine can undergo biocatalytic derivatization . This process involves the use of enzymatic biocatalysts to produce chemicals such as l-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids .

Pharmaceutical Applications

The derivatives of Glycylglycyl-L-tyrosine are widely employed in the pharmaceutical industry . They are used in the production of various high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols .

Biotechnological Production

Biotechnological methods can produce l-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . Various strategies for synthesizing l-tyrosine by employing biocatalysts are being explored .

Mecanismo De Acción

Target of Action

Glycylglycyl-L-tyrosine, also known as H-Gly-Gly-Tyr-OH, is a tripeptide composed of two glycine molecules and one tyrosine molecule It’s known that tyrosine, a component of this compound, is a precursor of catecholamine neurotransmitters .

Mode of Action

Tyrosine, a component of this compound, is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

Tyrosine, a component of Glycylglycyl-L-tyrosine, is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

It’s known that the pharmacokinetics of tetracyclines and glycylcyclines, which are structurally similar to glycylglycyl-l-tyrosine, are characterized by poor absorption after food .

Result of Action

It’s known that tyrosine, a component of this compound, is claimed to act as an effective antidepressant . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue .

Action Environment

The action of Glycylglycyl-L-tyrosine can be influenced by various environmental factors. For instance, biotechnological methods can produce tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . This suggests that the production and action of Glycylglycyl-L-tyrosine could also be influenced by similar environmental factors.

Safety and Hazards

Direcciones Futuras

The future directions in the research of Glycylglycyl-L-tyrosine involve expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell . Another future direction is the enzymatic production of L-tyrosine derivatives .

Propiedades

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLIXXRWNUKVCF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426314 | |

| Record name | Glycylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycylglycyl-L-tyrosine | |

CAS RN |

17343-07-6 | |

| Record name | Glycylglycyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylglycyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017343076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

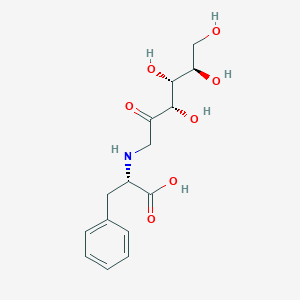

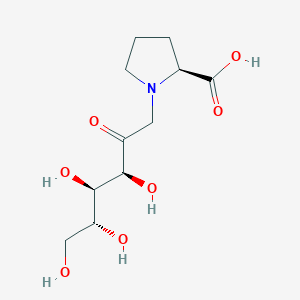

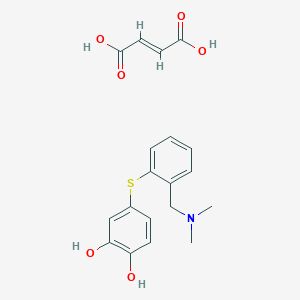

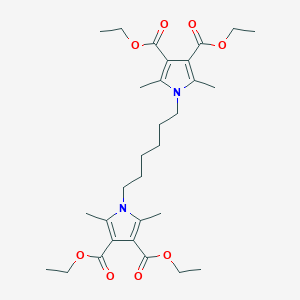

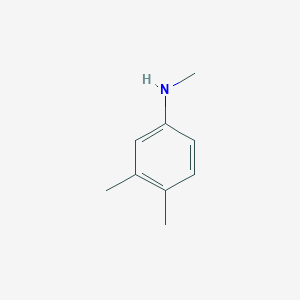

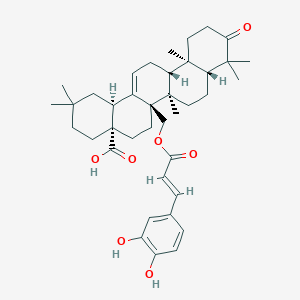

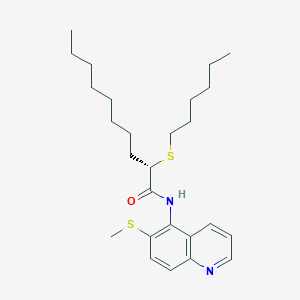

Feasible Synthetic Routes

Q & A

Q1: Why is Glycylglycyl-L-tyrosine studied as a model for the N-terminal metal-binding site of dog serum albumin?

A1: Dog serum albumin (DSA) exhibits a low binding affinity for nickel (II) ions []. This is attributed to the presence of L-tyrosine at the N-terminal of DSA, instead of L-histidine found in other species. Glycylglycyl-L-tyrosine, comprising the first three N-terminal residues of DSA, serves as a simplified model to study the metal-binding behavior of this specific region [].

Q2: How does Glycylglycyl-L-tyrosine interact with metal ions like nickel (II)?

A2: Research using techniques like equilibrium dialysis and analytical potentiometry has shown that Glycylglycyl-L-tyrosine binds nickel (II) with low affinity at physiological pH []. The binding involves the formation of multiple complex species, with the phenolic hydroxy group of tyrosine not directly participating in the coordination []. This weak interaction confirms that the substitution of histidine with tyrosine at the N-terminal of DSA is responsible for its reduced nickel (II) binding affinity [].

Q3: Has the spatial structure of Glycylglycyl-L-tyrosine been investigated?

A3: Yes, studies have used residual dipolar couplings combined with quantum-chemical computations to determine the spatial structure of Glycylglycyl-L-tyrosine []. While the specific details of the structure aren't provided in the abstracts, this type of analysis helps researchers understand the peptide's conformation and how it might influence its interactions with metal ions.

Q4: Beyond nickel (II), have interactions of Glycylglycyl-L-tyrosine with other metal ions been studied?

A4: Yes, the interaction of Glycylglycyl-L-tyrosine with copper (II) has also been investigated [, ]. These studies have employed a variety of techniques like analytical potentiometry, spectrophotometry, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy to characterize the copper (II) complexes formed and understand their properties [, ].

Q5: Are there any computational chemistry studies on Glycylglycyl-L-tyrosine?

A5: While the provided abstracts don't delve into specific computational studies on Glycylglycyl-L-tyrosine itself, they mention the use of advanced data analysis techniques like SUPERQUAD in conjunction with analytical potentiometry []. These computational tools are essential for analyzing complex equilibria data and determining stability constants of metal-ligand complexes, providing insights into the thermodynamics of these interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)